

Introduction: A Chiral Building Block of Pharmaceutical Significance

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Compound of Interest

Compound Name: (S)-2-(benzylamino)butan-1-ol

Cat. No.: B2879520

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(S)-2-(benzylamino)butan-1-ol, a chiral 1,2-amino alcohol derivative, serves as a pivotal intermediate and resolving agent in the synthesis of high-value, optically active compounds.^[1] Its structure is integral to a variety of biologically active molecules, making it a compound of significant interest to researchers in medicinal chemistry and drug development.^{[1][2]} This guide provides a comprehensive technical overview of its commercial availability, key applications, synthesis, purification, and analytical characterization, tailored for professionals in the pharmaceutical and life sciences sectors. The primary utility of this molecule lies in its application as a key precursor for the synthesis of (S,S)-Ethambutol, a first-line bacteriostatic drug for the treatment of tuberculosis.^[2] The stereochemistry of this intermediate is of paramount importance, as the therapeutic efficacy of Ethambutol resides almost exclusively in the (S,S)-enantiomer, which is reported to be approximately 500 times more potent than its (R,R)-diastereomer counterpart.^[2]

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties and handling requirements is fundamental to its effective and safe use in a laboratory setting. The following table summarizes key data for **(S)-2-(benzylamino)butan-1-ol**.

Property	Value	Reference
CAS Number	26191-63-9	[3][4]
Molecular Formula	C ₁₁ H ₁₇ NO	[3][4]
Molecular Weight	179.26 g/mol	[3][4]
Melting Point	74-75 °C	[4]
Boiling Point	115-117 °C @ 2 Torr	[4]
Appearance	White to off-white crystalline solid	N/A
GHS Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)	[5][6][7]
GHS Pictograms	GHS05 (Corrosion), GHS07 (Exclamation Mark)	[5][7]

Note: Safety information is based on similar compounds like 1-Butanol and should be confirmed by consulting the specific Safety Data Sheet (SDS) from the supplier before handling.[5][6][7][8][9] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.[5][6]

Commercial Availability Landscape

(S)-2-(benzylamino)butan-1-ol is commercially available from a range of fine chemical suppliers, typically for research and development purposes. Availability can range from milligram to kilogram scales, with purity levels generally exceeding 95-98%. For large-scale or cGMP (Current Good Manufacturing Practice) requirements, inquiries with specialized custom synthesis providers are recommended.

Supplier	Example Product Number	Typical Purity	Available Quantities	Notes
BOC Sciences	26191-63-9	>98%	mg, g, kg	Offers cGMP production capabilities. [3]
AK Scientific, Inc.	1073CE	≥98%	100mg, 1g	Listed on chemical marketplaces. [4]
Appchem	AC-33923	≥98%	Custom Quote	Provides basic product specifications. [10]
Vibrant Pharma Inc.	V02793 ((R)-enantiomer)	97%	1g, 5g, 25g	Sells the (R)-enantiomer; indicates availability of related chiral amino alcohols. [11]
ChemicalBook Aggregators	CB2397087	Varies	mg to kg	Aggregates multiple suppliers, prices, and stock levels. [4]

Core Application: Synthesis of (S,S)-Ethambutol

The most critical application of **(S)-2-(benzylamino)butan-1-ol** is as a protected chiral intermediate for the synthesis of Ethambutol. The N-benzyl group serves as a protecting group for the amine, which can be removed in a later synthetic step. The synthesis of Ethambutol involves the condensation of two molecules of the chiral precursor, (S)-2-aminobutan-1-ol, with 1,2-dichloroethane.[\[2\]](#)[\[12\]](#) Using **(S)-2-(benzylamino)butan-1-ol** provides a stable, crystalline

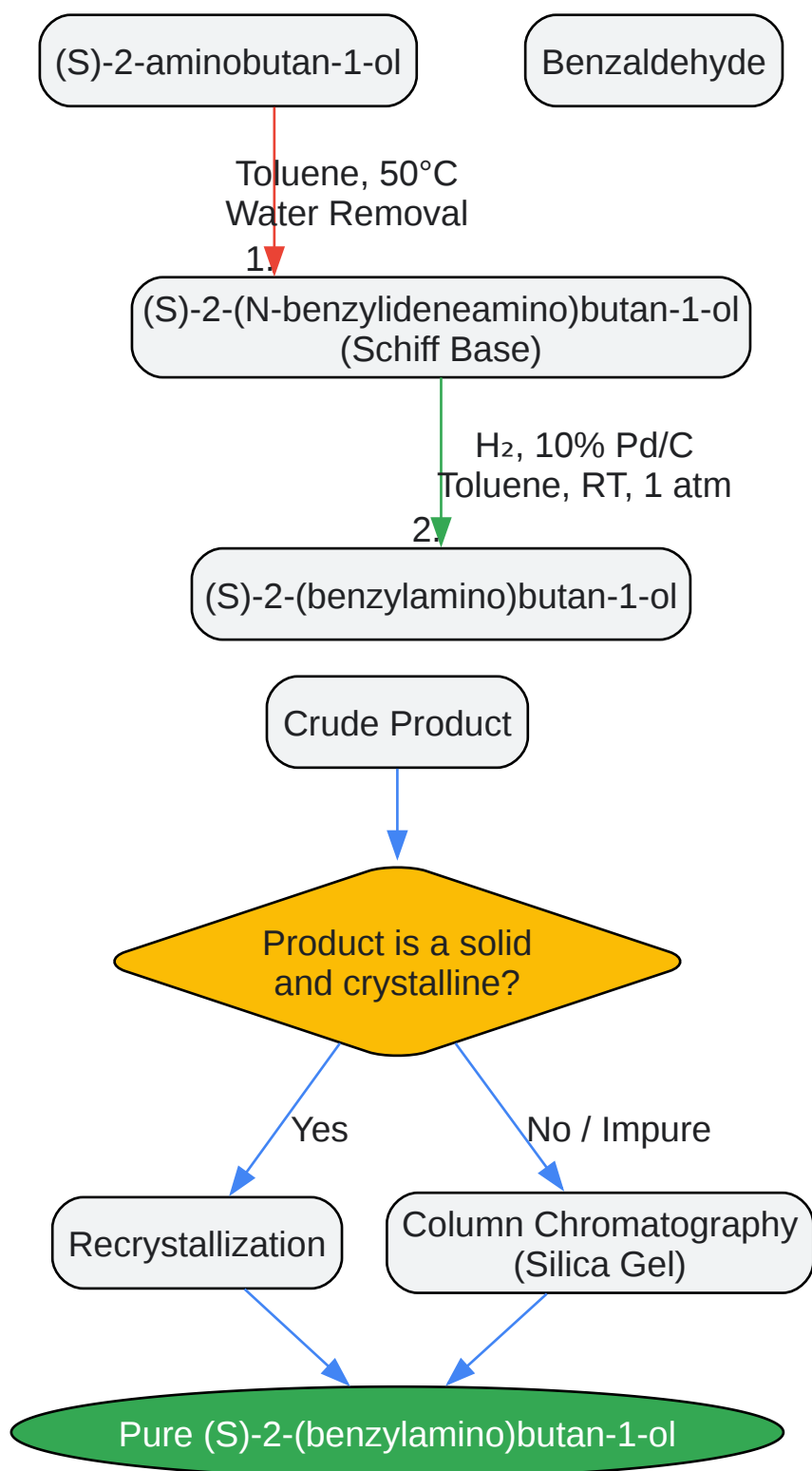
intermediate that can be purified to high enantiomeric excess before proceeding to the final drug substance.

Technical Guide: Synthesis and Purification

For research teams requiring larger quantities than are commercially viable or seeking to develop a proprietary synthesis route, the following protocols provide a validated starting point. The most common laboratory-scale synthesis involves a two-step process starting from the readily available (S)-(+)-2-aminobutan-1-ol.[\[1\]](#)

Part 1: Synthesis via Reductive Amination

This procedure involves the formation of a Schiff base intermediate, which is then reduced to the final product. An efficient method involves catalytic hydrogenation over palladium on carbon.[\[1\]](#)



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com